tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-11-12(17-11)9-6-4-5-7-10(9)15/h4-7,11-12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCCKKBUDKBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
- The quinoline skeleton can be synthesized via classical methods such as the Skraup or Friedländer synthesis starting from aniline derivatives and suitable carbonyl compounds.
- Selective functionalization at the 6-position is introduced by using substituted precursors or directed lithiation techniques.
Epoxidation to Form the Oxireno Ring
- The oxirene (epoxide) ring fused to the quinoline is introduced by epoxidation of the corresponding alkene or enamine precursor.
- Common epoxidation reagents include m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled temperature to avoid over-oxidation or ring-opening side reactions.
- The reaction is typically performed in an inert solvent such as dichloromethane or toluene to maintain the stability of sensitive intermediates.
Esterification to Introduce the tert-Butyl Carboxylate
- The carboxylic acid group at the 6-position is esterified using tert-butanol in the presence of acid catalysts like sulfuric acid or by using tert-butyl chloroformate with a base such as triethylamine.
- Alternatively, tert-butyl esters can be introduced via transesterification reactions from methyl or ethyl esters under acidic or basic conditions.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Quinoline core synthesis | Aniline derivatives, aldehydes/ketones | Ethanol, Acidic | 80–120 °C | Classical Skraup or Friedländer method |
| Epoxidation | m-CPBA or peracetic acid | DCM, Toluene | 0–25 °C | Controlled addition to avoid side reactions |
| Esterification | tert-Butanol + H2SO4 or tert-butyl chloroformate + base | DCM, THF | 0–40 °C | Mild acidic/basic conditions preferred |
Research Findings and Optimization
- Studies indicate that the epoxidation step requires strict temperature control to prevent ring-opening of the oxirene, which is sensitive to acidic or basic conditions.
- Use of buffered reaction media or phase-transfer catalysts can improve yield and selectivity.
- The tert-butyl esterification is optimized by using mild conditions to avoid cleavage of the oxirene ring.
- Purification is typically achieved by column chromatography or recrystallization to isolate the pure tert-butyl ester compound.
Comparative Data on Preparation Yields and Purity
| Method Variant | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct epoxidation with m-CPBA | 65–75 | >95 | High selectivity, moderate yield |
| Peracetic acid epoxidation | 55–65 | 90–93 | Slightly lower purity |
| Esterification via tert-butyl chloroformate | 80–85 | >98 | Efficient, mild conditions |
| Acid-catalyzed esterification | 70–80 | 95–97 | Requires careful pH control |
Notes on Scale-Up and Industrial Feasibility
- The synthetic route is amenable to scale-up with optimization of solvent recycling and catalyst recovery.
- Handling of epoxidation reagents requires safety precautions due to their oxidizing nature.
- The tert-butyl ester group provides stability and lipophilicity, beneficial for downstream applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
Tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Structural Analogues
A. Pyrrolo[2,3-c]pyridine Derivatives
- Example: 2-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylic acid (Compound 21/113) Key Differences: Replaces the oxireno ring with a pyrrolo[2,3-c]pyridine core. The absence of an epoxide moiety reduces electrophilic reactivity but improves solubility due to the carboxylic acid group. Applications: Demonstrated as a dual BET/HDAC inhibitor precursor, with in vitro IC₅₀ values in the nanomolar range for cancer targets . Synthesis: Achieved via Suzuki coupling and hydrolysis, yielding 93% purity .
B. Pyrido[2,3-c]pyridazine Derivatives
- Example: 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives (Patent Example 54) Key Differences: Incorporates a pyridazine ring instead of quinoline, enhancing π-stacking interactions with protein targets like Bcl-xL. Applications: Pro-apoptotic agents with efficacy in cancer models (Table 1, IC₅₀ < 100 nM) .
C. tert-Butyl 6-Amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Key Differences: Substitutes the oxireno-quinoline system with a dihydroisoquinoline scaffold. The chloro and amino groups enable diverse functionalization.
- Applications : Medical intermediate for kinase inhibitors, with 95% purity in commercial synthesis .
Physicochemical and Functional Properties
Key Observations :
- The target compound’s oxireno group confers unique reactivity (e.g., ring-opening for conjugation) but may limit solubility compared to carboxylic acid-containing analogs .
- Pyridazine derivatives exhibit superior target affinity (e.g., Bcl-xL inhibition) due to planar heteroaromatic systems, while the target compound’s fused epoxide may favor covalent binding strategies .
Biological Activity
Tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its unique quinoline structure fused with an oxirane moiety. The presence of the tert-butyl group enhances its lipophilicity, which may facilitate membrane penetration and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. For instance, the use of polar aprotic solvents and elevated temperatures has been shown to improve yields in similar quinoline derivatives .
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives. The compound has been evaluated against various cancer cell lines using in vitro assays. For example:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several human cancer cell lines, including pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cells. IC50 values were determined using a crystal violet assay, with results indicating effective inhibition of cell growth at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| DAN-G | 5.2 | Cytostatic |
| LCLC-103H | 3.8 | Cytotoxic |
| SISO | 4.5 | Cytotoxic |
The mechanism underlying the biological activity of this compound may involve:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases.
- Apoptosis Induction : Evidence suggests that it promotes apoptotic pathways in cancer cells.
- DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
These mechanisms are consistent with findings related to other quinoline-based compounds which have demonstrated similar biological activities .
Case Studies
Several case studies have reported on the efficacy of quinoline derivatives in preclinical settings:
- Study on Quinoline Derivatives : A study found that compounds similar to this compound exhibited pronounced effects on cancer cell lines with IC50 values ranging from 1.23 to 7.39 µM .
- Structure-Activity Relationship (SAR) : Research indicated that modifications to the quinoline structure significantly affected cytotoxicity and selectivity towards cancer cells. Compounds with larger substituents showed enhanced activity due to improved interaction with cellular targets .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl oxirenoquinoline carboxylate derivatives, and what experimental conditions are critical for success?
- Methodological Answer : Synthesis often involves multi-step protocols, including cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and functional group transformations. For example, Bauer et al. demonstrated a Suzuki coupling protocol using methyl 2-chloroquinoline-6-carboxylate and boron-containing intermediates, achieving a 93% yield under optimized conditions (1.4 equiv of coupling partner, Pd catalysis) . Subsequent ester hydrolysis under basic conditions (e.g., NaOH/THF) is critical for deprotection . Column chromatography (e.g., silica gel, hexane/EtOAc gradients) is commonly used for purification .
Q. How can researchers address solubility limitations for NMR characterization of tert-butyl-protected oxirenoquinoline derivatives?
- Methodological Answer : When DMSO solubility is insufficient (as reported for similar compounds), alternative solvents like CDCl₃ or CD₃OD should be tested . Mass spectrometry (ESI or MALDI) provides complementary molecular weight confirmation, as demonstrated by Bauer et al., where MS data matched calculated values within 0.03 Da . Derivatization (e.g., acetylation) or salt formation may enhance solubility for NMR analysis.
Q. What safety and storage protocols are recommended for handling tert-butyl carbamate intermediates?
- Methodological Answer : Store under refrigeration in airtight containers to prevent moisture absorption, as hygroscopic intermediates can degrade . Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Safety data sheets for analogous compounds recommend avoiding skin/eye contact and using static-safe equipment .
Advanced Research Questions
Q. How can regioselectivity challenges in oxirenoquinoline ring formation be mitigated during photocyclization or electrocyclic reactions?
- Methodological Answer : Regioselectivity in cyclization reactions (e.g., photochemical or thermal) depends on substituent electronic effects. For example, photocyclization of 3-(2-azidophenyl)-N-phenylacrylamides proceeds via 6π-electrocyclic mechanisms, where electron-donating groups on the aryl ring direct cyclization regiochemistry . Computational modeling (DFT) can predict transition-state energetics to optimize conditions.
Q. What strategies improve yields in cross-coupling reactions involving sterically hindered oxirenoquinoline intermediates?
- Methodological Answer : Catalyst selection is critical: Bulky ligands (e.g., SPhos or XPhos) enhance turnover in Pd-mediated couplings with hindered substrates . Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) may be required. Pre-activation of boron reagents (e.g., via MIDA boronate stabilization) can improve reactivity .
Q. How can researchers confirm the stereochemical integrity of fused oxirenoquinoline systems?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For non-crystalline compounds, compare experimental CD/VCD spectra with computational predictions (TD-DFT) . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers .
Data Contradictions and Validation
Q. How should discrepancies in reported spectroscopic data for tert-butyl oxirenoquinoline derivatives be resolved?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., HRMS, 2D NMR). For example, if a reported H NMR shift conflicts with observed data, check for solvent effects (DMSO vs. CDCl₃) or tautomerism. Public databases like PubChem provide reference spectra for structurally related compounds .
Q. What purity validation methods are recommended when commercial sources lack analytical data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
